3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
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Overview
Description
3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex organic compound with the molecular formula C23H32N4O2S and a molecular weight of 428.601 g/mol . This compound belongs to the purine family, which is known for its significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the octyl group at the 7-position of the purine ring.
Thioether Formation: Attachment of the 3-phenylpropylsulfanyl group at the 8-position.
Methylation: Introduction of the methyl group at the 3-position.
These reactions typically require specific catalysts and solvents to ensure high yield and purity. Common reagents include alkyl halides, thiols, and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the purine ring or the thioether group.
Substitution: Replacement of functional groups on the purine ring or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the purine ring .
Scientific Research Applications
3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-octylsulfanyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-octyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-octylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
3-Methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H32N4O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-methyl-7-octyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C23H32N4O2S/c1-3-4-5-6-7-11-16-27-19-20(26(2)22(29)25-21(19)28)24-23(27)30-17-12-15-18-13-9-8-10-14-18/h8-10,13-14H,3-7,11-12,15-17H2,1-2H3,(H,25,28,29) |
InChI Key |
JYNMRDWGIOJOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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